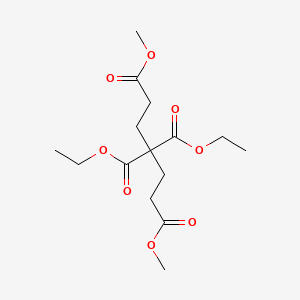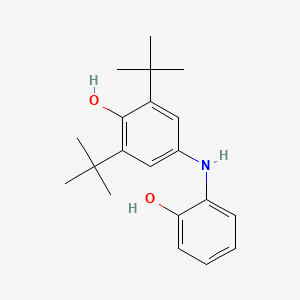![molecular formula C13H10N2 B14319403 [4-(Pyridin-4-yl)phenyl]acetonitrile CAS No. 112170-33-9](/img/structure/B14319403.png)
[4-(Pyridin-4-yl)phenyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Pyridin-4-yl)phenyl]acetonitrile: is an organic compound with the molecular formula C13H10N2 It consists of a phenyl ring substituted with a pyridin-4-yl group and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing [4-(Pyridin-4-yl)phenyl]acetonitrile involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-bromopyridine and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzyl cyanide to yield the desired product.
Suzuki Coupling: Another method involves the Suzuki coupling reaction, where 4-bromopyridine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting intermediate is then treated with cyanide to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: [4-(Pyridin-4-yl)phenyl]acetonitrile can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Ammonia, alcohols, various nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Amines, alcohols, and other substituted derivatives.
科学研究应用
Chemistry: : [4-(Pyridin-4-yl)phenyl]acetonitrile is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: : In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential drug candidates.
Medicine: : The compound’s derivatives have shown promise in medicinal chemistry for the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: : In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of [4-(Pyridin-4-yl)phenyl]acetonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended application.
相似化合物的比较
4-Pyridylacetonitrile: Similar structure but lacks the phenyl group.
2-Phenyl-2-(pyridin-2-yl)acetonitrile: Similar structure but with different substitution positions on the pyridine ring.
Uniqueness:
Structural Features: The combination of a phenyl ring and a pyridin-4-yl group in [4-(Pyridin-4-yl)phenyl]acetonitrile provides unique electronic and steric properties, making it a versatile intermediate in organic synthesis.
Reactivity: The presence of both nitrile and aromatic groups allows for diverse chemical transformations, enhancing its utility in various applications.
属性
CAS 编号 |
112170-33-9 |
|---|---|
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-(4-pyridin-4-ylphenyl)acetonitrile |
InChI |
InChI=1S/C13H10N2/c14-8-5-11-1-3-12(4-2-11)13-6-9-15-10-7-13/h1-4,6-7,9-10H,5H2 |
InChI 键 |
MBRDVWDREQOFHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC#N)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)







![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)
